
N-Formyl Octabase-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Formyl Octabase-d3” is a biochemical used for proteomics research . It has a molecular formula of C18H20D3NO2 and a molecular weight of 288.39 .
Synthesis Analysis
The synthesis of N-Formyl Octabase involves a cyclization of substituted Octahydroisoquinoline derivatives using phosphoric acid as an electrophile . This process leads to the formation of a novel morphinan derivative .Molecular Structure Analysis
The molecular structure of N-Formyl Octabase-d3 is represented by the formula C18H20D3NO2 . It has a molecular weight of 288.39 .Chemical Reactions Analysis
The reaction of N-Formyl Octabase with phosphoric acid present in excess acts as a catalyst, forming a cyclized derivative, N-Formyl Dextromethorphan .properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Formyl Octabase-d3 involves the conversion of Octabase-d3 to N-Formyl Octabase-d3 through a series of chemical reactions.", "Starting Materials": ["Octabase-d3", "Formic acid", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water"], "Reaction": ["Step 1: Dissolve Octabase-d3 in chloroform and add acetic anhydride. Heat the mixture at 60-70°C for 2 hours to form Octabase-d3 acetate.", "Step 2: Add methanol and sodium hydroxide to the Octabase-d3 acetate solution and stir for 30 minutes. The Octabase-d3 will be converted to Octabase-d3 methoxide.", "Step 3: Add formic acid to the Octabase-d3 methoxide solution and heat at 60-70°C for 2 hours. This will result in the formation of N-Formyl Octabase-d3.", "Step 4: Add sodium acetate to the N-Formyl Octabase-d3 solution and stir for 30 minutes to neutralize the solution.", "Step 5: Filter the solution and wash with water to obtain the final product, N-Formyl Octabase-d3."] } | |
CAS RN |
1795785-83-9 |
Molecular Formula |
C18H23NO2 |
Molecular Weight |
288.405 |
IUPAC Name |
(1S)-1-[[4-(trideuteriomethoxy)phenyl]methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m0/s1/i1D3 |
InChI Key |
XSOPBBOEINVWML-CAGSJYCBSA-N |
SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O |
synonyms |
(S)-3,4,5,6,7,8-Hexahydro-1-[[4-(methoxy-d3)phenyl]methyl]-2(1H)-isoquinolinecarboxaldehyde-d3; (+)-3,4,5,6,7,8-hexahydro-1-[p-(methoxy-d3)benzyl]-2(1H)-Isoquinolinecarboxaldehyde; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



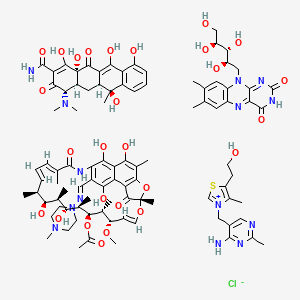
![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)
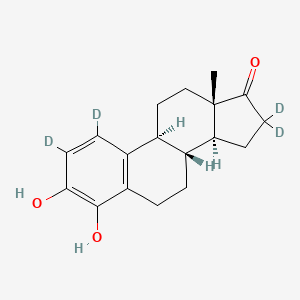

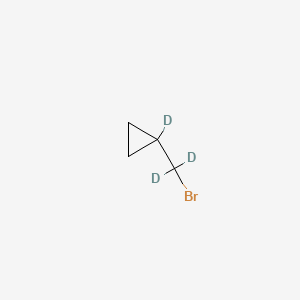

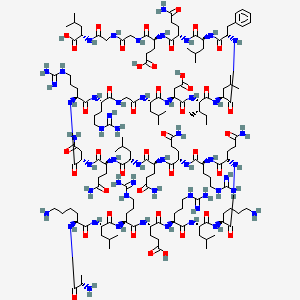


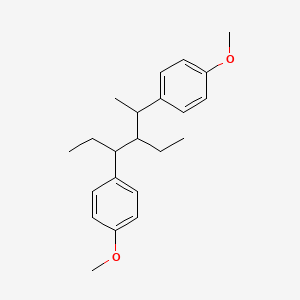
![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)